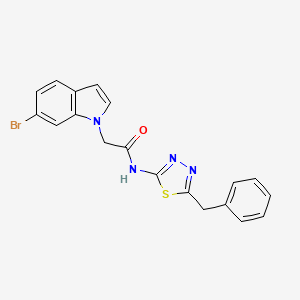![molecular formula C19H18N4O3 B14936498 N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14936498.png)
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of furan, indole, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl ethylamine, which is then coupled with 3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxylic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-7-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-thiadiazol-5-yl]propanamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the specific positioning of the indole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H18N4O3/c24-17(21-10-8-15-2-1-11-25-15)5-6-18-22-19(23-26-18)14-4-3-13-7-9-20-16(13)12-14/h1-4,7,9,11-12,20H,5-6,8,10H2,(H,21,24) |
Clé InChI |
VDHPHXFAJBFMIG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14936425.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936431.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)
![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B14936465.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)

